molecular formula C10H9BrO4 B13592907 3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid

3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13592907
M. Wt: 273.08 g/mol
InChI Key: JQNUPBBPDYSPNW-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid is a brominated aromatic compound featuring a phenyl ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, coupled to a 2-oxopropanoic acid moiety.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

JQNUPBBPDYSPNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted phenylpropanoic acids

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring, as well as the keto group, contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent positions, functional groups, and tautomeric behavior. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Tautomerism Biological Activity Synthesis Method Reference
3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid 5-Br, 2-OMe, 2-oxo C₁₀H₉BrO₅ 289.08 Likely (Keto-enol) Not explicitly reported Not detailed
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (21b) 3-Br, 4-OMe, 2-oxo C₁₀H₉BrO₅ 289.08 Enol tautomer observed Antiproliferative (79% yield) Azlactone hydrolysis
3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (Vanilpyruvic acid) 4-OH, 3-OMe, 2-oxo C₁₀H₁₀O₅ 210.18 Not reported Biochemical intermediate (HMDB) Not detailed
Methyl 3-(3-Bromo-5-methoxyphenyl)-2-oxopropanoate 3-Br, 5-OMe, methyl ester C₁₁H₁₁BrO₄ 301.11 N/A Research use (no activity reported) Esterification of parent acid
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid 4-Br, 2-Me, 2-oxo C₁₀H₉BrO₃ 257.09 Not reported Not reported Column chromatography

Key Comparative Insights

Substituent Position and Electronic Effects
  • Bromo and Methoxy Positions : The target compound’s 5-bromo and 2-methoxy substituents contrast with analogues like 21b (3-bromo, 4-methoxy) and Vanilpyruvic acid (4-hydroxy, 3-methoxy). The ortho-methoxy group in the target compound may induce steric hindrance and electron-donating effects, influencing tautomerism and reactivity .
  • Functional Group Variations: Replacement of the carboxylic acid with an ester (e.g., methyl ester in ) reduces polarity and may enhance cell membrane permeability.
Tautomerism and Reactivity
  • The enol tautomer observed in 21b () suggests that analogous compounds, including the target, may exhibit keto-enol tautomerism, affecting their acidity and interaction with biological targets.

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound noted for its unique chemical structure, which includes a bromine atom and a methoxy group on a phenyl ring, alongside a keto group in the propanoic acid chain. This configuration suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H9BrO3C_{10}H_{9}BrO_{3}. Its structure can be represented as follows:

Structure C10H9BrO3\text{Structure }\quad \text{C}_{10}\text{H}_{9}\text{BrO}_{3}

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : The compound may influence apoptotic pathways and inhibit cancer cell proliferation.

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound have shown promising results. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound was assessed through various cell lines, including breast cancer cells and colon carcinoma cells. The findings are detailed in Table 2.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)150Induces G2/M phase arrest
HT-29 (Colon Cancer)150Disrupts G0/G1 phase, reduces cyclin expression

The compound's mechanism of action appears to involve cell cycle arrest and modulation of cyclin-dependent kinases, leading to reduced cell proliferation.

Case Studies

  • In Vivo Studies : A study conducted on a murine model demonstrated that treatment with this compound resulted in a significant reduction in tumor size when administered at specific dosages over a defined period.
    • Dosage : Administered at 50 mg kg50\text{ mg kg}
    • Outcome : Tumor regression observed after treatment duration of two weeks.
  • Pharmacokinetics : Blood samples taken during the study indicated rapid clearance from circulation, suggesting a need for optimization in formulation to enhance bioavailability.

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